molecular formula C11H14O2S B13638246 1-Methoxy-3-(m-tolylthio)propan-2-one

1-Methoxy-3-(m-tolylthio)propan-2-one

Cat. No.: B13638246
M. Wt: 210.29 g/mol
InChI Key: JTKCGGAIOFARSR-UHFFFAOYSA-N
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Description

1-Methoxy-3-(m-tolylthio)propan-2-one is an organic compound with the molecular formula C11H14O2S It is a derivative of propanone, featuring a methoxy group and a m-tolylthio group attached to the propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-3-(m-tolylthio)propan-2-one can be synthesized through several methods. One common approach involves the reaction of m-tolylthiol with 1-methoxy-2-propanone under acidic conditions. The reaction typically proceeds via nucleophilic substitution, where the thiol group replaces a leaving group on the propanone derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3-(m-tolylthio)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.

    Substitution: The methoxy and m-tolylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Methoxy-3-(m-tolylthio)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(m-tolylthio)propan-2-one involves its interaction with specific molecular targets. The methoxy and m-tolylthio groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-2-propanone: Similar in structure but lacks the m-tolylthio group.

    3-(m-Tolylthio)propan-2-one: Similar but lacks the methoxy group.

    1-Methoxy-3-phenylthio-propan-2-one: Similar but with a phenylthio group instead of m-tolylthio.

Uniqueness

1-Methoxy-3-(m-tolylthio)propan-2-one is unique due to the presence of both methoxy and m-tolylthio groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

1-methoxy-3-(3-methylphenyl)sulfanylpropan-2-one

InChI

InChI=1S/C11H14O2S/c1-9-4-3-5-11(6-9)14-8-10(12)7-13-2/h3-6H,7-8H2,1-2H3

InChI Key

JTKCGGAIOFARSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SCC(=O)COC

Origin of Product

United States

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